molecular formula C7H10N2S B13479431 2-(Dimethylamino)pyridine-3-thiol

2-(Dimethylamino)pyridine-3-thiol

Cat. No.: B13479431
M. Wt: 154.24 g/mol
InChI Key: GNFLAPCNSBEYOI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyridine-3-thiol is a heterocyclic organic compound that features a pyridine ring substituted with a dimethylamino group at the 2-position and a thiol group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-3-thiol typically involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with a thiol reagent in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like acetone at low temperatures to ensure high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize packed columns and catalysts to facilitate the reaction under controlled conditions, minimizing waste and improving safety .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyridine-3-thiol involves its ability to interact with various molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with electrophilic centers, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and form stable complexes with metal ions .

Comparison with Similar Compounds

Uniqueness: 2-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows it to participate in a broader range of reactions and form more diverse products compared to its analogs .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-(dimethylamino)pyridine-3-thiol

InChI

InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3

InChI Key

GNFLAPCNSBEYOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)S

Origin of Product

United States

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